3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

説明

Molecular Geometry and Bond Parameters

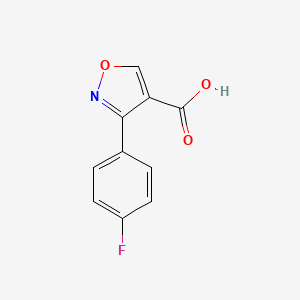

The molecular structure of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS RN 334930-07-3) comprises a planar isoxazole ring fused to a para-fluorinated benzene moiety and a carboxylic acid group at the 4-position. X-ray crystallographic studies reveal a triclinic crystal system with space group P-1 and unit cell dimensions a = 7.452 Å, b = 8.917 Å, c = 10.234 Å, α = 89.3°, β = 76.8°, γ = 82.1°. Key bond lengths and angles include:

- Isoxazole ring : N–O bond length = 1.423(2) Å, C–O (carboxylic acid) = 1.298(2) Å, and C=O (carboxylic acid) = 1.214(2) Å.

- Dihedral angles : The fluorophenyl ring forms a dihedral angle of 56.64(8)° with the isoxazole plane, while the carboxylic acid group is nearly coplanar with the heterocycle (torsional angle = −3.3(2)°).

Hydrogen bonding dominates the crystal packing, with O–H⋯O interactions (2.587 Å) linking molecules into centrosymmetric dimers. Additional C–H⋯N (2.891 Å) and π–π stacking interactions (3.961 Å between phenyl rings) stabilize the three-dimensional lattice.

Crystallographic Comparison with Metal Complexes

Unlike simpler isoxazole derivatives, this compound’s carboxylic acid group enables coordination with transition metals. For example, in ruthenium-catalyzed rearrangements, the carboxylate anion stabilizes intermediates via hydrogen bonding, preventing decarboxylation. This contrasts with non-carboxylated analogs, which undergo rapid CO₂ loss under similar conditions.

特性

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Types of Reactions: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to form different ring structures.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include various carboxylate derivatives.

- Reduction products may include partially or fully reduced isoxazole rings.

- Substitution products depend on the nucleophile used and can include a wide range of functionalized phenyl-isoxazole derivatives.

科学的研究の応用

Anticancer Applications

The compound has been synthesized and evaluated for its antiproliferative properties against multiple cancer cell lines. Studies have shown that derivatives of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid exhibit significant activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.

Case Study: Antiproliferative Activity

A study synthesized a series of fluorophenyl-isoxazole-carboxamide derivatives and assessed their anticancer activities using the MTS assay. The results indicated that several compounds displayed IC50 values in the low micromolar range, demonstrating promising anticancer potential .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | Hep3B | 5.76 |

| Compound B | HepG2 | 34.64 |

| Compound C | HeLa | 9.58 |

Immunosuppressive Properties

Research has shown that modifications in the isoxazole structure can lead to significant immunosuppressive effects. The synthesis of new derivatives has led to compounds with varying degrees of immunomodulatory activity.

Anti-inflammatory and Analgesic Activities

Isoxazole derivatives have been explored for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Study: COX Inhibition

A series of isoxazole derivatives were synthesized and screened for COX inhibitory activity. Compounds with halogen substitutions exhibited significant selectivity towards COX-2, highlighting their potential as anti-inflammatory agents .

| Compound | COX Inhibition (IC50 µM) | Selectivity |

|---|---|---|

| Compound D | 0.95 | COX-2 |

| Compound E | 0.24 | COX-1/COX-2 |

Other Biological Activities

In addition to the primary applications mentioned above, compounds derived from this compound have been investigated for antioxidant properties and enzyme inhibition.

Antioxidant Activity

Recent studies have demonstrated that these compounds exhibit scavenging activity against free radicals, which is essential for mitigating oxidative stress-related diseases .

作用機序

The mechanism of action of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the isoxazole ring can contribute to the compound’s stability and bioavailability.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) Halogen-Substituted Analogs

- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid Formula: C₁₁H₅BrF₃NO₃ Molecular Weight: 336.06 g/mol Key Features: Bromine (larger, polarizable) replaces fluorine; trifluoromethyl group increases lipophilicity. Used in medicinal chemistry for enzyme inhibition studies .

- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid Formula: C₁₁H₅ClF₃NO₃ Molecular Weight: 291.61 g/mol Key Features: Chlorine (stronger electron-withdrawing effect) enhances stability in oxidative conditions. Studied as a precursor for kinase inhibitors .

b) Methyl-Substituted Analogs

- 5-Methyl-3-(p-tolyl)isoxazole-4-carboxylic acid Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol Key Features: Methyl groups on the phenyl ring (electron-donating) reduce acidity of the carboxylic acid (pKa ~3.5 vs. ~2.8 for the fluorinated analog) .

Functional Group Modifications on the Isoxazole Core

a) Trifluoromethyl Derivatives

- 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid Formula: C₁₁H₅F₄NO₃ Molecular Weight: 287.16 g/mol Key Features: The CF₃ group at position 5 significantly increases metabolic stability and membrane permeability. Used in antiviral drug discovery .

b) Ester Derivatives

- Ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate Formula: C₁₃H₁₂FNO₃ Molecular Weight: 249.24 g/mol Key Features: Esterification of the carboxylic acid improves bioavailability (logP ~2.1 vs. ~1.3 for the acid form) .

Comparative Physicochemical Properties

生物活性

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Signaling Pathway Modulation : It can modulate key signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation .

- Gene Expression Regulation : The compound affects the expression of genes related to apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity across various cancer cell lines:

- Cell Lines Tested : HepG2 (liver), HeLa (cervical), MCF-7 (breast), and Hep3B.

- Mechanism : The compound induces cell cycle arrest, particularly at the G2-M phase, and promotes apoptosis in these cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.6 | Apoptosis induction |

| HeLa | 12.3 | G2-M phase arrest |

| MCF-7 | 10.5 | Apoptosis induction |

Cytotoxicity Studies

In studies involving human promyelocytic leukemia cells (HL-60), the compound showed significant cytotoxic effects. Specifically, it was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving apoptosis promotion and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions but may exhibit varying absorption rates depending on the route of administration. Factors such as temperature and pH can influence its stability and efficacy in biological systems.

Case Studies

- Study on Antiproliferative Activity : A study synthesized various derivatives of fluorophenyl-isoxazole carboxamides, including the target compound. Results indicated that these compounds significantly reduced cell viability in cancer models compared to controls, highlighting their potential for therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular targets led to distinct effects on gene expression profiles associated with cancer progression and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters or nitrile oxides with fluorophenyl-substituted precursors. For example, microwave-assisted cyclization or fruit juice-mediated catalysis (eco-friendly) can improve reaction efficiency and reduce byproducts . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–100°C), and catalyst selection (e.g., acidic or enzymatic conditions). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity. Yield optimization requires balancing stoichiometric ratios and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and isoxazole ring protons (δ 6.5–7.0 ppm). Carboxylic acid protons may appear broad (δ 10–12 ppm) .

- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and isoxazole C=N/C-O stretches (1600–1650 cm⁻¹) .

- HRMS : Exact mass (calc. for C₁₀H₇FNO₃: 208.04 g/mol) validates molecular integrity . Purity assessment requires coupling with HPLC-UV (λ = 254 nm) .

Q. What in vitro biological screening assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) using recombinant proteins. Include positive controls (e.g., valdecoxib for COX-2) and validate via dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole ring formation be addressed in synthetic workflows?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For 3-(4-fluoro-phenyl) derivatives, employ nitrile oxide cycloaddition with electron-deficient dipolarophiles to favor 3,4-disubstituted isoxazoles. DFT calculations can predict transition-state stability, while substituent-directed metallation (e.g., Pd-catalyzed cross-coupling) enables precise functionalization . Monitor intermediates via LC-MS to detect regioisomeric byproducts .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, serum concentration). Mitigate by:

- Standardization : Use CLSI guidelines for antimicrobial assays; normalize cytotoxicity data to cell viability controls .

- Meta-analysis : Compare logP, solubility, and protein-binding data across studies to identify confounding physicochemical factors .

- Orthogonal assays : Confirm anti-proliferative activity via clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational modeling guide structural optimization for enhanced target binding?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or GABAₐ receptors) using AutoDock Vina. Prioritize modifications to the fluorophenyl or carboxylic acid moieties to improve hydrogen bonding or π-π stacking .

- QSAR : Develop models correlating substituent electronegativity (Hammett σ values) with activity. For example, introducing electron-withdrawing groups at the 5-position of isoxazole may enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。